2,3,4-Tri-O-benzyl-beta-L-arabinopyranose 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
Brand Name: Vulcanchem
CAS No.: 77943-33-0
VCID: VC2965997
InChI: InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1
SMILES: C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C26H28O5
Molecular Weight: 420.5 g/mol

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose

CAS No.: 77943-33-0

Cat. No.: VC2965997

Molecular Formula: C26H28O5

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose - 77943-33-0

Specification

CAS No. 77943-33-0
Molecular Formula C26H28O5
Molecular Weight 420.5 g/mol
IUPAC Name (2R,3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol
Standard InChI InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1
Standard InChI Key HTSKDJMXBBFKKG-XDZVQPMWSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structure

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is a modified sugar molecule with three benzyl protecting groups. Its chemical identity can be defined by the following parameters:

ParameterInformation
CAS Number77943-33-0
Molecular FormulaC₂₆H₂₈O₅
Molecular Weight420.51 g/mol
IUPAC Name(2S,3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol
Alternative IUPAC Name(2R,3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol
MDL NumberMFCD05664044
PubChem CID74892353
InChI KeyHTSKDJMXBBFKKG-SSUZURRFSA-N

The compound is characterized by its beta-L configuration, which determines its stereochemistry and biological activity . The structure features three benzyl groups (phenylmethoxy) attached to the 2, 3, and 4 positions of the arabinopyranose ring, with a free hydroxyl group at the anomeric position .

Physical and Chemical Properties

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose possesses several distinct physical and chemical properties that make it useful for various applications:

PropertyValueMethod
Physical StateSolidObserved
Melting Point76-88°CExperimental
More Specific Melting Point76-79°CExperimental
Boiling Point566.0±50.0°CPredicted
Density1.21±0.1 g/cm³Predicted
Optical Rotation+78°c=1 in methanol
Water SolubilityInsolubleExperimental
pKa12.02±0.70Predicted
Topological Polar Surface Area63.2 ŲCalculated
Rotatable Bond Count12Calculated
Hydrogen Bond Acceptor Count6Calculated
Hydrogen Bond Donor Count0Calculated

The compound exhibits specific optical rotation of +78° when measured in methanol solution at concentration of 1, indicating its L-configuration . It is insoluble in water but soluble in various organic solvents such as methanol, which is important for its use in organic synthesis procedures .

Applications and Uses

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose serves several important functions in chemical and pharmaceutical research:

Pharmaceutical Intermediates

The compound is primarily used as a pharmaceutical intermediate in the synthesis of complex drug molecules . Its specifically protected structure allows for selective chemical modifications at the anomeric position, making it valuable in medicinal chemistry applications.

Carbohydrate Chemistry Building Block

As a protected sugar derivative, 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose serves as an important building block in carbohydrate chemistry. The selective protection of hydroxyl groups at positions 2, 3, and 4 enables controlled glycosylation reactions at the anomeric position .

Research Tool in Glycobiology

In glycobiology research, this compound enables the study of structure-activity relationships of arabinose-containing oligosaccharides. The benzyl protecting groups can be selectively removed, allowing for the synthesis of specifically modified glycosides.

Synthesis and Preparation Methods

The synthesis of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose typically involves selective protection of the hydroxyl groups in L-arabinopyranose:

Benzylation Process

The most common method involves the reaction of L-arabinopyranose with benzyl chloride in the presence of a base. This creates the benzyl ether protecting groups at the 2, 3, and 4 positions while leaving the anomeric hydroxyl group free.

Selective Protection Strategies

To achieve the beta configuration at the anomeric position, various strategies may be employed:

  • Direct benzylation followed by anomeric control

  • Sequential protection and deprotection steps

  • Use of specific catalysts to direct stereochemistry

Similar methodology has been documented in related compounds, such as the synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, which uses selective debenzylation-acetylation of perbenzylated sugars using ZnCl₂-Ac₂O-HOAc as the key step .

Stereochemistry and Structural Analysis

The stereochemistry of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is crucial to its function and reactivity:

Conformational Analysis

The compound adopts specific conformations in solution due to the steric influences of the three bulky benzyl groups. The beta configuration at the anomeric position is particularly important for its reactivity in glycosylation reactions.

Stereochemical Comparison with D-isomer

The L- and D-forms of tri-O-benzyl-beta-arabinopyranose differ significantly in their properties:

Property2,3,4-Tri-O-benzyl-beta-L-arabinopyranose2,3,4-Tri-O-benzyl-beta-D-arabinopyranose
CAS Number77943-33-018039-26-4
Optical Rotation+78° (c=1 in methanol)-70° (c=1 in methanol)
Melting Point76-88°C73-75°C
InChI KeyHTSKDJMXBBFKKG-SSUZURRFSA-NHTSKDJMXBBFKKG-FXSWLTOZSA-N
Stereochemistry2S,3R,4S,5S2R,3S,4R,5R

These differences in stereochemistry result in opposite optical rotations and different physical properties, despite having the same molecular formula .

Comparison with Related Compounds

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose belongs to a family of protected sugar derivatives that share structural similarities but serve different purposes:

Related Benzylated Sugars

CompoundKey DifferencesApplications
1-O-Benzoyl-2,3,4-tri-O-benzyl-beta-L-arabinoseHas benzoyl group at anomeric positionGlycosylation donor
2,3,4-Tri-O-benzyl-beta-D-arabinopyranoseDifferent stereochemistry (D-series)Alternative enantiomer for specific syntheses
2,3,5-Tri-O-benzyl-L-arabinosyl bromidesDifferent protection pattern and leaving groupActive glycosylating agents

These compounds allow for diverse synthetic strategies in carbohydrate chemistry, depending on the specific structural requirements of the target molecules .

Research Applications and Recent Studies

Recent research has leveraged the unique properties of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose in various fields:

Glycoconjugate Synthesis

The compound has been employed in the synthesis of complex glycoconjugates, where its well-defined stereochemistry enables precise control over the resulting glycosidic linkages.

Development of Glycomimetics

Researchers have utilized this compound in the development of glycomimetics - compounds that mimic the structure and function of naturally occurring carbohydrates but possess enhanced stability or bioactivity.

Pharmaceutical Research

In pharmaceutical development, 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose serves as a building block for the synthesis of novel therapeutic agents, particularly those targeting carbohydrate-binding proteins .

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